molecular formula C14H16NO+ B427636 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium

2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium

Katalognummer: B427636
Molekulargewicht: 214.28g/mol
InChI-Schlüssel: UBVAUDSYAZGUDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium: is a chemical compound that belongs to the class of pyridinium derivatives This compound is characterized by the presence of a pyridinium ring substituted with a phenylethyl group and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium typically involves the reaction of pyridine with 2-phenylethyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanol group. The reaction conditions usually require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylethyl group enhances its binding affinity, while the pyridinium ring facilitates its interaction with charged residues in the target proteins. The methanol group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

    [1-(2-Phenylethyl)pyridin-1-ium-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(2-Phenylethyl)pyridin-1-ium-2-yl]amine: Similar structure but with an amine group instead of methanol.

    [1-(2-Phenylethyl)pyridin-1-ium-2-yl]acetate: Similar structure but with an acetate group instead of methanol.

Uniqueness: The uniqueness of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for unique reactivity and interactions compared to its analogs.

Eigenschaften

Molekularformel

C14H16NO+

Molekulargewicht

214.28g/mol

IUPAC-Name

[1-(2-phenylethyl)pyridin-1-ium-2-yl]methanol

InChI

InChI=1S/C14H16NO/c16-12-14-8-4-5-10-15(14)11-9-13-6-2-1-3-7-13/h1-8,10,16H,9,11-12H2/q+1

InChI-Schlüssel

UBVAUDSYAZGUDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO

Kanonische SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.